2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
CAS No.: 941984-71-0
Cat. No.: VC7297435
Molecular Formula: C20H19ClN2O2S2
Molecular Weight: 418.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941984-71-0 |
|---|---|
| Molecular Formula | C20H19ClN2O2S2 |
| Molecular Weight | 418.95 |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
| Standard InChI Key | IXKMCPVJOGFRER-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Introduction
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, featuring a thiazole ring, chlorobenzyl group, and methoxybenzyl substitution, makes it a promising candidate for drug discovery and biochemical research.
Synthesis Pathway
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves multi-step reactions using commercially available reagents. A general outline of the synthetic process includes:
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Formation of Thiazole Core:
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Reactants such as thiourea and α-haloketones are used under reflux conditions to form the thiazole nucleus.
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For this compound, the introduction of the chlorobenzyl group occurs via nucleophilic substitution.
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Thioether Formation:
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A chlorobenzyl halide reacts with the thiazole derivative to introduce the sulfur linkage.
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Acetamide Functionalization:
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The final step involves coupling the thiazole intermediate with a methoxybenzylamine derivative to form the acetamide group.
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Biological Activities
Thiazole derivatives like this compound exhibit diverse biological effects due to their ability to interact with various enzymes and receptors. Below are potential activities based on structural analogs:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Molecular Docking Insights
Molecular docking studies provide insights into the interaction between the compound and biological targets:
These studies suggest that the compound could serve as a lead molecule for further optimization in drug development.
Potential Applications
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Drug development for infectious diseases (antibacterial/antifungal).
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Anticancer agents targeting specific tumor pathways.
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Anti-inflammatory drugs for chronic conditions such as arthritis.
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